molecular formula C10H14ClNO B1525370 N-Allyl-N-(4-methoxyphenyl)amine hydrochloride CAS No. 1228070-86-7

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride

Cat. No. B1525370
M. Wt: 199.68 g/mol
InChI Key: JQHKEAOZMBAINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, also known as AMPA-HCl, is a derivative of the amino acid alanine that has been used as an experimental tool in the laboratory for a variety of research applications. It is a derivative of the neurotransmitter glutamate, which is the primary excitatory neurotransmitter in the central nervous system. AMPA-HCl has been studied for its biochemical and physiological effects, as well as its ability to be used in laboratory experiments.

Scientific Research Applications

    • Application : N-Allyl-N-(4-methoxyphenyl)amine hydrochloride is used in the field of organic chemistry .
    • Application : It’s used in the allyl–allyl cross-coupling reaction, which is a practical synthetic route for the direct construction of 1,5-dienes, abundant in terpenes, and significant building blocks in chemical synthesis .
    • Method of Application : The transition metal-catalyzed cross-coupling has the power to generate synthetically important 1,5-dienes from an allylic nucleophile and allylic electrophile. Catalysts derived from different metals, including Pd, Ni, Cu, Ir etc. are extensively studied and show excellent regio- and enantioselective control .
    • Results or Outcomes : This strategy has been successfully applied in stereoselective total syntheses of a number of complex natural products .
    • Application : It’s used in the design of N,N-bis(4-methoxyphenyl) naphthalen-2-amine derivative-based HTMs (CP1 and CP2) with different conjugated p-bridge cores of fused aromatic ring .
    • Method of Application : The CP1 and CP2 were investigated by DFT and TD-DFT in combination with Marcus theory .
    • Application : Thiazolidine derivatives, which can be synthesized using N-Allyl-N-(4-methoxyphenyl)amine hydrochloride, have diverse therapeutic and pharmaceutical activity and are used in probe design .
    • Method of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
    • Results or Outcomes : These data provide useful information for designing next-generation drug candidates .
    • Application : Heterocyclic composites are an important class of organic compounds possessing broad applications in various fields of science .
  • Field : Pharmaceutical Sciences
    • Application : It’s used in the synthesis of thiazolidine derivatives, which have diverse therapeutic and pharmaceutical activity and are used in probe design .
    • Method of Application : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
    • Results or Outcomes : These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

4-methoxy-N-prop-2-enylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-3-8-11-9-4-6-10(12-2)7-5-9;/h3-7,11H,1,8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHKEAOZMBAINS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC=C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allyl-N-(4-methoxyphenyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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